
Sulfadimethoxine
Descripción general
Descripción
La sulfadimetroxina es un medicamento antimicrobiano sulfonamida de larga duración que se utiliza principalmente en medicina veterinaria. Es eficaz contra una amplia gama de infecciones, incluidas las infecciones respiratorias, del tracto urinario, entéricas y de tejidos blandos . La sulfadimetroxina funciona inhibiendo la síntesis bacteriana de ácido fólico, que es esencial para el crecimiento y la replicación bacterianos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La sulfadimetroxina se puede sintetizar mediante una reacción que involucra 4-aminobenzenosulfonamida y 2,6-dimetoxi pirimidina. La reacción generalmente ocurre en un disolvente alcohólico con hidróxido de sodio como catalizador . El proceso implica la formación de un enlace sulfonamida entre los dos reactivos.
Métodos de producción industrial
En entornos industriales, la sulfadimetroxina se produce haciendo reaccionar sulfadimetroxina con hidróxido de sodio en un disolvente alcohólico. Este método asegura un alto rendimiento y pureza, lo que lo hace adecuado para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones
La sulfadimetroxina se somete a diversas reacciones químicas, incluidas:
Oxidación: La sulfadimetroxina se puede oxidar para formar derivados de sulfona.
Reducción: Las reacciones de reducción pueden convertir la sulfadimetroxina en sus derivados de amina correspondientes.
Sustitución: La sulfadimetroxina puede sufrir reacciones de sustitución, particularmente en el grupo amino.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos o agentes alquilantes.
Principales productos formados
Oxidación: Derivados de sulfona.
Reducción: Derivados de amina.
Sustitución: Varios compuestos sulfonamida sustituidos.
Aplicaciones Científicas De Investigación
La sulfadimetroxina tiene una amplia gama de aplicaciones de investigación científica:
Biología: Se estudió por sus efectos sobre el crecimiento bacteriano y los mecanismos de resistencia.
Industria: Employed in the development of analytical methods for detecting sulfonamides in environmental samples.
Mecanismo De Acción
La sulfadimetroxina inhibe la síntesis bacteriana de ácido fólico al actuar como un inhibidor competitivo del ácido para-aminobenzoico (PABA). Se une a la enzima dihidrofolato sintasa, evitando la conversión de PABA a dihidrofolato, un precursor del ácido fólico . Esta inhibición interrumpe la producción de ácidos nucleicos, que son esenciales para la división y el crecimiento de las células bacterianas .
Comparación Con Compuestos Similares
Compuestos similares
- Sulfametoxazol
- Sulfadiazina
- Sulfametazina
Comparación
La sulfadimetroxina es única entre las sulfonamidas debido a su efecto de larga duración y alta eficacia contra un amplio espectro de infecciones bacterianas . A diferencia del sulfametoxazol y la sulfadiazina, que se usan comúnmente en medicina humana, la sulfadimetroxina se usa principalmente en medicina veterinaria . Su vida media prolongada y su capacidad para mantener niveles terapéuticos durante períodos más largos la hacen particularmente eficaz para tratar infecciones crónicas .
Actividad Biológica
Sulfadimethoxine (SDM) is a sulfonamide antibiotic widely used in veterinary medicine and has garnered attention for its biological activities, including antimicrobial and potential antitumor properties. This article explores the biological activity of this compound, supported by various studies and findings.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a variety of pathogens. Its mechanism of action involves the inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication.
- In Vitro Studies : Research indicates that the antimicrobial activity of this compound can be antagonized by substances such as peptone and beef extract, suggesting that its efficacy may be influenced by the presence of organic compounds in the growth medium .
- Clinical Applications : SDM is commonly used to treat infections in livestock and poultry, contributing to improved animal health and productivity. However, concerns regarding antibiotic resistance have prompted investigations into its usage patterns and alternatives.
2. Antitumor Activity
Recent studies have explored the antitumor potential of this compound and its metal complexes.
- Research Findings : A study synthesized cobalt(II) and platinum(II) complexes of this compound and evaluated their antitumor activity against human tumor cell lines, specifically colon carcinoma (HCT116) and breast carcinoma (MCF7). The results showed promising inhibitory effects with IC50 values of 4.5 µg/mL for cobalt complex against colon cancer cells and 5.7 µg/mL for platinum complex against breast cancer cells .
- Mechanism of Action : These complexes demonstrated enhanced bioavailability and selective cytotoxicity towards tumor cells, indicating that this compound derivatives may serve as potential candidates for cancer therapy .
3. Biotransformation and Metabolism
The metabolic pathway of this compound has been studied to understand its biotransformation in biological systems.
- Metabolic Studies : In vitro studies using pig hepatocytes revealed that this compound undergoes acetylation to form N4-acetylsulfonamide derivatives. The extent of acetylation varied among different sulfonamides tested, impacting their metabolic fate .
- Excretion Patterns : More than 90% of metabolites were excreted as conjugates in urine, highlighting the importance of metabolic processes in determining the pharmacokinetics of this compound .
4. Ecotoxicological Impact
Research has also highlighted the ecological risks associated with the use of this compound in agriculture.
- Plant Studies : A study assessed the impact of antibiotics, including SDM, on crops like lettuce and carrots. It found that increasing concentrations of SDM led to elevated levels of detoxification enzymes in plants, raising concerns about the accumulation of antibiotic residues in food sources .
Data Summary
Property | This compound |
---|---|
Antimicrobial Activity | Effective against various pathogens |
Antitumor Activity | IC50 = 4.5 µg/mL (colon), 5.7 µg/mL (breast) |
Biotransformation | Forms N4-acetylsulfonamide derivatives |
Ecotoxicological Risk | Induces detoxification enzymes in plants |
Case Studies
- Antitumor Study : The synthesis and evaluation of metal complexes derived from this compound showed significant potential for cancer treatment, warranting further investigation into their mechanisms and therapeutic applications .
- Metabolism in Pigs : The metabolic pathways elucidated through hepatocyte studies provide insights into how this compound is processed in vivo, influencing its therapeutic efficacy and safety profiles .
Propiedades
IUPAC Name |
4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZORFUFYDOWNEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023607 | |
Record name | Sulfadimethoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sulfadimethoxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015621 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
122-11-2 | |
Record name | Sulfadimethoxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfadimethoxine [USP:INN:BAN:JAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfadimethoxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06150 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | sulfadimethoxine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757860 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfadimethoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfadimethoxine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.113 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFADIMETHOXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30CPC5LDEX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sulfadimethoxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015621 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of sulfadimethoxine?
A1: this compound is a sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. [, , ] By mimicking para-aminobenzoic acid (PABA), this compound prevents PABA incorporation into dihydrofolic acid, ultimately inhibiting bacterial DNA synthesis and growth. [, , ]
Q2: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C12H14N4O4S, and its molecular weight is 310.33 g/mol. [, ]
Q3: Is there spectroscopic data available for this compound?
A4: Yes, several studies utilize spectroscopic techniques like High-Performance Liquid Chromatography (HPLC) with UV detection for the quantification of this compound in various matrices. [, , , , ] Furthermore, studies have used Liquid Chromatography with Time-of-Flight Mass Spectrometry (TOF-MS) and Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometry/Mass Spectrometry (MS/MS) for accurate mass analysis and structural confirmation. []
Q4: How stable is this compound under different storage conditions?
A5: While specific data on this compound stability under various conditions is limited within the provided research, some studies mention incorporating the drug into animal feed, suggesting stability under those conditions. [, , , , ] Further research is needed to explore stability under different temperature, pH, and light exposure. []
Q5: How is this compound absorbed and distributed in the body?
A6: this compound is well-absorbed following oral administration in various species, achieving peak plasma concentrations within a few hours. [, , , , , , , , , ] It distributes widely to tissues, with varying concentrations observed in different organs. [, , , , , ]
Q6: How is this compound metabolized and excreted?
A7: this compound undergoes biotransformation primarily in the liver, with acetylation being a major metabolic pathway. [, , ] It is excreted mainly through urine, primarily as glucuronide conjugates and N-acetylthis compound. [, , ]
Q7: Does this compound bind to plasma proteins?
A8: Yes, this compound exhibits significant binding to plasma proteins, primarily albumin. [, , , ] This binding influences its distribution, elimination, and potential interactions with other drugs. [, , ]
Q8: Does the presence of other drugs affect this compound pharmacokinetics?
A9: Studies demonstrate that co-administration of certain drugs, such as salicylic acid and phenylbutazone, can displace this compound from plasma protein binding sites. [] This displacement can lead to alterations in its absorption, distribution, and elimination. [, , , ]
Q9: Against which bacteria is this compound effective?
A10: this compound exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, including Edwardsiella tarda, Yersinia ruckeri, Escherichia coli, and Pasteurella multocida. [, , , , ]
Q10: Has this compound been tested in animal models of infection?
A11: Yes, several studies have demonstrated the efficacy of this compound in animal models of bacterial and protozoal infections, including coccidiosis in chickens, turkeys, and dogs. [, , , , , , , , , ]
Q11: Are there any known mechanisms of resistance to this compound?
A12: Resistance to this compound can develop through mutations in dihydropteroate synthase, reducing the drug's binding affinity. [] Additionally, bacteria can acquire resistance genes encoding altered dihydropteroate synthase or efflux pumps that remove this compound from the cell. []
Q12: What are the potential toxicological effects of this compound?
A14: While generally considered safe, this compound can cause adverse effects such as hypersensitivity reactions, blood dyscrasias, and crystalluria in some individuals. [, ] Studies in animals have also reported potential goitrogenic effects with prolonged exposure. [, ]
Q13: What analytical techniques are commonly used to quantify this compound?
A16: HPLC with UV detection is the most frequently employed technique for quantifying this compound in various matrices like serum, tissues, and environmental samples. [, , , , ] Mass spectrometry coupled with chromatography techniques like TOF-MS and Q-TOF-MS/MS are valuable for accurate mass analysis and structural confirmation. []
Q14: What are the limitations of current analytical methods for this compound detection?
A17: Some analytical methods might lack the sensitivity required to detect trace levels of this compound in complex matrices like environmental samples. [] Additionally, accurate identification of this compound requires high-resolution mass spectrometry techniques like TOF-MS and MS/MS to differentiate it from other compounds with similar nominal masses. []
Q15: What are the potential environmental impacts of this compound use?
A18: this compound's presence in the environment, primarily through aquaculture and animal waste, raises concerns about antibiotic resistance development in environmental bacteria. [, ] Further research is crucial to understand its persistence, degradation pathways, and long-term ecological consequences. [, ]
Q16: Are there any strategies to mitigate the environmental risks associated with this compound?
A19: Implementing responsible aquaculture practices, such as reducing antibiotic use and treating wastewater, can help minimize the release of this compound into the environment. [] Furthermore, exploring alternative treatment options like probiotics and herbal extracts could contribute to reducing reliance on antibiotics. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.